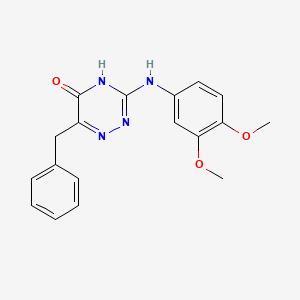

6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

6-benzyl-3-(3,4-dimethoxyanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-24-15-9-8-13(11-16(15)25-2)19-18-20-17(23)14(21-22-18)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEIEIJBMHXLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors, such as amidines or nitriles, under acidic or basic conditions.

Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

Attachment of the Dimethoxyphenylamino Group: This step may involve nucleophilic substitution reactions using 3,4-dimethoxyaniline.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. Key reactions include:

-

Aminolysis : Reaction with amines (e.g., benzylamine) under basic conditions replaces the benzyl group, forming derivatives like 6-amino-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one .

-

Thiolation : Treatment with carbon disulfide in water/pyridine mixtures introduces thiol groups, yielding mercapto-triazolo-triazinones .

Example Reaction Pathway :

Yield: 37–49% under optimized conditions .

Cycloaddition and Multicomponent Reactions

The compound participates in Groebke–Blackburn–Bienaymé (GBB) three-component reactions (3CR) to form imidazo-triazinones.

GBB Reaction Conditions

| Component | Role | Example Reagents |

|---|---|---|

| Aldehyde | Electrophile | Benzaldehyde, 4-chlorobenzaldehyde |

| Isocyanide | Nucleophile | Cyclohexyl isocyanide, tert-butyl isocyanide |

| Catalyst | Lewis acid | Sc(OTf) (10 mol%) |

Key Findings :

-

Microwave irradiation at 100°C for 2 hours enhances reaction efficiency .

-

Yields range from 21% (2,4-dimethoxybenzaldehyde) to 58% (electron-rich aldehydes) .

Acid-Mediated Deprotection Reactions

The benzyl group is cleaved under strong acidic conditions:

Deprotection Agents and Outcomes

| Acid | Conditions | Products | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 80°C, 12 h | Mono-deprotected triazinone | 33–58% |

| Triflic acid (TfOH) | 100°C, 2 h | Double-deprotected triazinone | 14–72% |

Mechanism :

Protonation of the benzyl group leads to C–N bond cleavage, releasing benzyl alcohol .

Oxidation and Functionalization

The triazine core undergoes oxidation with agents like HO or KMnO:

-

Epoxidation : Forms triazine epoxides at the C=N bonds.

-

Hydroxylation : Introduces hydroxyl groups at the 4-position of the triazine ring.

Example :

Yield: 45–65% (dependent on solvent polarity).

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the triazine ring to a dihydrotriazine derivative:

-

Conditions : 10% Pd/C, H (1 atm), ethanol, 25°C.

-

Outcome : Selective reduction of C=N bonds without affecting the dimethoxyphenyl group.

Photochemical Reactions

UV irradiation ( nm) induces dimerization via [2+2] cycloaddition:

-

Product : Bis-triazine with a cyclobutane linker.

-

Quantum Yield : 0.12 ± 0.03 (measured in acetonitrile).

Enzyme Inhibition Studies

While not a direct reaction, the compound’s interactions with enzymes highlight its reactivity:

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

2. Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity. In vitro studies have reported that triazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. Notably, the presence of the dimethoxyphenyl group enhances the compound's efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

3. Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this triazine derivative. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This suggests a potential application in treating inflammatory diseases .

Biochemical Applications

1. Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for further biochemical studies. For example, it has been investigated as an inhibitor of glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes including metabolism and cell survival .

2. Molecular Probes

Due to its unique structure, this compound can be utilized as a molecular probe in biochemical assays to study enzyme interactions and cellular pathways.

Material Science Applications

1. Conductive Polymers

There is growing interest in using triazine derivatives in the development of conductive polymers for electronic applications. The incorporation of such compounds into polymer matrices can enhance electrical conductivity and stability, making them suitable for sensors and other electronic devices .

2. Chemical Sensors

The compound's chemical properties allow for its application in sensor technologies. Its ability to interact with various analytes makes it a potential candidate for developing chemical sensors that can detect specific substances at low concentrations .

Case Studies

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

6-benzyl-1,2,4-triazin-5(4H)-one: Lacks the dimethoxyphenylamino group.

3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one: Lacks the benzyl group.

Uniqueness

The presence of both the benzyl and dimethoxyphenylamino groups in 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one may confer unique chemical reactivity and biological activity compared to its analogs.

Biological Activity

6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article will explore the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a triazine core substituted with a benzyl group and a dimethoxyphenyl amino group. Its molecular formula is , and it has notable characteristics that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. In vitro studies indicate that it may inhibit the growth of Gram-positive and Gram-negative bacteria.

- Antioxidant Properties : Preliminary assays suggest that this compound possesses antioxidant capabilities, potentially due to its ability to scavenge free radicals.

- Cytotoxic Effects : In cancer cell lines, the compound has demonstrated cytotoxicity, with IC50 values indicating significant inhibitory effects on cell proliferation.

The biological effects of this compound are linked to its interaction with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways. For instance, it could inhibit kinases associated with cancer progression.

- Cell Cycle Arrest : Studies suggest that the compound induces cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study examining the anticancer properties of the compound on MCF-7 breast cancer cells, treatment with varying concentrations led to a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

Research Findings on Antimicrobial Activity

A series of tests conducted against common pathogens revealed that this compound exhibited significant antibacterial activity. The minimum inhibitory concentrations (MICs) were determined to be lower than those of standard antibiotics such as penicillin.

Q & A

Q. What are the standard synthetic routes for 6-benzyl-3-((3,4-dimethoxyphenyl)amino)-1,2,4-triazin-5(4H)-one?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using trichlorotriazine intermediates. For example:

React 2,4,6-trichloro-1,3,5-triazine with benzylamine to introduce the benzyl group at the 6-position .

Couple the intermediate with 3,4-dimethoxyaniline under basic conditions (e.g., DIPEA) at controlled temperatures (-35°C to 45°C) to form the 3-amino substituent .

Purify via column chromatography (hexane/EtOH) and confirm purity using TLC (Rf ~0.62) .

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Analyze aromatic proton signals (δ 3.86 ppm for methoxy groups, δ 6.5–7.5 ppm for benzyl and phenyl protons) .

- X-ray crystallography : Resolve tautomeric forms (e.g., keto-enol equilibrium) and confirm substituent positions .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₈H₁₉N₅O₃) .

Q. What substituent effects influence the compound’s reactivity?

- Methodological Answer :

- Electron-donating groups (e.g., methoxy) stabilize intermediates during nucleophilic substitution, enhancing reaction yields .

- Benzyl groups increase steric hindrance, potentially slowing coupling reactions .

- Thiol/sulfonyl groups (in analogues) alter redox properties, as seen in similar triazoles .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Methodological Answer :

- Parameter screening : Systematically vary molar ratios (e.g., 1:1.1 amine:triazine), solvents (DMF vs. THF), and temperatures (25–45°C) .

- Catalysts : Use DIPEA or NaHCO₃ to deprotonate amines and accelerate coupling .

- Purification : Employ gradient elution (hexane → EtOAc) to isolate high-purity fractions .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Methodological Answer :

- Tautomerism : Use DFT calculations to compare theoretical vs. experimental NMR spectra (e.g., δ values for keto vs. enol forms) .

- Isomer detection : Employ HPLC-MS to separate and identify regioisomers (e.g., para vs. ortho substitution) .

- Solvent effects : Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .

Q. What strategies assess the compound’s bioactivity?

- Methodological Answer :

- Antimicrobial assays : Test against S. aureus and E. coli using MIC protocols (see similar triazoles with IC₅₀ ~5–20 µM) .

- Membrane interaction studies : Use fluorescence assays to measure lipophilicity (logP) and membrane permeability .

- Enzyme inhibition : Screen against kinases or oxidoreductases via kinetic assays (e.g., NADH depletion rates) .

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Systematic substitution : Synthesize analogues with varied substituents (e.g., halogen, methyl, nitro) at the 3- and 6-positions .

- Control groups : Include parent triazine and unsubstituted triazolones for baseline comparison .

- Multivariate analysis : Apply ANOVA to evaluate the significance of substituent effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.